(2E)-1-(3-Bromophenyl)-3-(4-bromophenyl)prop-2-en-1-one
Description
(2E)-1-(3-Bromophenyl)-3-(4-bromophenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone with bromine substituents at the 3- and 4-positions of the two phenyl rings. Chalcones are widely studied for their structural versatility, photophysical properties, and applications in materials science and medicinal chemistry . The presence of bromine atoms enhances intermolecular interactions (e.g., halogen bonding) and influences electronic properties, making this compound a subject of interest in crystallography and synthetic chemistry.
Properties
IUPAC Name |
(E)-1-(3-bromophenyl)-3-(4-bromophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br2O/c16-13-7-4-11(5-8-13)6-9-15(18)12-2-1-3-14(17)10-12/h1-10H/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWAJUUTSOEXFW-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C=CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C(=O)/C=C/C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(3-Bromophenyl)-3-(4-bromophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base. For this compound, the reaction involves 3-bromobenzaldehyde and 4-bromoacetophenone. The reaction is usually carried out in an ethanol solution with sodium hydroxide as the base. The mixture is stirred at room temperature for several hours, leading to the formation of the desired chalcone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(3-Bromophenyl)-3-(4-bromophenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The bromine atoms on the phenyl rings can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated ketones and alcohols.
Substitution: Various substituted chalcones with different functional groups.
Scientific Research Applications
(2E)-1-(3-Bromophenyl)-3-(4-bromophenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-1-(3-Bromophenyl)-3-(4-bromophenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine atoms can enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Molecular Structure and Substituent Effects
The compound is compared to structurally related chalcones with variations in substituent type, position, and electronic effects (Table 1).
Table 1: Structural Comparison of Chalcone Derivatives
Key Observations:
- Substituent Position: The 3-Br/4-Br configuration in the target compound promotes planarity, whereas 2-Br substitution (e.g., ) introduces steric strain, increasing dihedral angles between aromatic rings.
- Halogen vs. Alkyl Groups: Bromine atoms enhance molecular polarizability and halogen bonding compared to methyl or methoxy groups .
Crystallographic and Intermolecular Interactions
Table 2: Crystal Structure Parameters
Key Observations:
- Halogen Bonding: Bromine participates in C—H⋯Br interactions (3.3–3.5 Å), contributing to layered or ribbon-like crystal packing .
- Isostructurality: The target compound’s isostructural analog with 4-F substitution () exhibits similar unit cell parameters but distinct hydrogen bonding (C—H⋯F vs. C—H⋯Br).
- Thiophene Derivatives: Replacement of phenyl with thiophene () alters π-conjugation and reduces symmetry, affecting photoluminescence properties.
Physicochemical Properties
- Solubility: Bromine’s electronegativity increases polarity, enhancing solubility in polar aprotic solvents (e.g., DMF) compared to methyl-substituted analogs .
- Thermal Stability: Brominated chalcones generally exhibit higher melting points (>200°C) due to strong intermolecular forces, whereas methoxy derivatives show lower thermal stability .
Biological Activity
(2E)-1-(3-Bromophenyl)-3-(4-bromophenyl)prop-2-en-1-one, commonly referred to as a brominated chalcone, is a compound of significant interest due to its diverse biological activities. Chalcones are known for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 343.06 g/mol. The structure features two bromophenyl groups attached to a prop-2-en-1-one moiety, contributing to its reactivity and biological interactions.
Anticancer Activity
Recent studies have demonstrated that brominated chalcones exhibit promising anticancer effects. For example:
- Mechanism : The compound induces apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway. This was observed in various cancer cell lines, including breast and colon cancer cells .
- Case Study : In vitro studies showed that this compound inhibited cell proliferation significantly compared to control groups, with IC50 values in the low micromolar range .
Antimicrobial Properties
The antimicrobial potential of this compound has also been explored:
- Mechanism : It disrupts bacterial cell membranes and inhibits biofilm formation. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria .
- Case Study : A study reported that the compound showed a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus, suggesting its potential as a natural antimicrobial agent .
Anti-inflammatory Effects
Chalcones are recognized for their anti-inflammatory properties:
- Mechanism : The compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It also downregulates the NF-kB signaling pathway, which is crucial in inflammation .
- Case Study : In animal models of inflammation, treatment with this compound resulted in reduced paw edema and lower levels of inflammatory markers compared to untreated controls .
Comparative Biological Activity Table
| Activity Type | Mechanism of Action | Case Study Findings |
|---|---|---|
| Anticancer | Induces apoptosis via caspase activation | Significant inhibition of cancer cell proliferation |
| Antimicrobial | Disrupts cell membranes; inhibits biofilm formation | MIC of 50 µg/mL against Staphylococcus aureus |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines; downregulates NF-kB | Reduced paw edema in animal models |
Q & A
Q. What are the standard synthetic routes for (2E)-1-(3-bromophenyl)-3-(4-bromophenyl)prop-2-en-1-one, and how can reaction conditions be optimized?
The compound is typically synthesized via Claisen-Schmidt condensation. A base (e.g., KOH in ethanol) catalyzes the reaction between substituted acetophenones and aryl aldehydes. For example, analogous chalcones are synthesized at 0–50°C with stirring for 2–3 hours . Optimization involves adjusting solvent polarity, base strength, and temperature to enhance yield and minimize side products like Z-isomers or diastereomers. Monitoring via TLC or HPLC is critical for reaction termination .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Spectroscopy : FT-IR confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and C=C (1590–1620 cm⁻¹) groups. UV-Vis identifies π→π* transitions (~280–320 nm) .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves the E-configuration and torsional angles. For example, monoclinic systems (e.g., space group P2₁/n) with cell parameters (a = 4.006 Å, b = 23.125 Å) are common .
- NMR : ¹H NMR distinguishes vinyl protons (δ 6.5–8.0 ppm) and aromatic regiochemistry .
Q. How does the bromine substitution pattern influence the compound’s reactivity in cross-coupling reactions?
The 3- and 4-bromo substituents on phenyl rings enable Suzuki-Miyaura or Ullmann couplings. The para-bromine is more reactive due to reduced steric hindrance, while meta-bromine may require harsher conditions (e.g., Pd(OAc)₂, microwave irradiation) . Halogen bonding also affects crystal packing, as seen in related brominated chalcones .
Advanced Research Questions
Q. How can non-merohedral twinning in crystallographic data be resolved for this compound?
Non-merohedral twinning, observed in brominated chalcones, complicates structure refinement. Strategies include:
- Using twin laws (e.g., rotation matrices) in software like SHELXL .
- High-resolution data collection (e.g., Cu-Kα radiation at 100 K) to improve R factors (<0.05) .
- Twin refinement with HKLF5 format to deconvolute overlapping reflections .
Q. What computational methods reconcile discrepancies between experimental and theoretical UV-Vis spectra?
Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) predicts λmax but may show redshift due to solvent effects (e.g., ethanol vs. gas phase). Time-Dependent DFT (TD-DFT) incorporating polarizable continuum models (PCM) improves agreement . For example, a theoretical λmax of 308 nm aligns with experimental data when solvation is accounted for .
Q. How do steric and electronic effects impact the compound’s antimicrobial activity?
- Steric effects : Bulky bromine substituents reduce membrane permeability, as seen in MIC assays against S. aureus .
- Electronic effects : The conjugated enone system enhances electrophilicity, enabling nucleophilic attack on microbial enzymes. HOMO localization on the carbonyl group (DFT data) supports redox-mediated toxicity .
Q. What strategies address contradictions in HOMO-LUMO analysis and experimental reactivity?
Discrepancies arise from approximations in DFT functionals. Hybrid methods (e.g., CAM-B3LYP) better model charge transfer. For example, HOMO delocalization over the enone moiety (theoretical) correlates with enhanced electrophilicity in nucleophilic addition reactions . Validation via Fukui indices or Molecular Electrostatic Potential (MEP) maps is recommended .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
